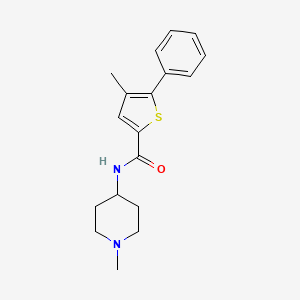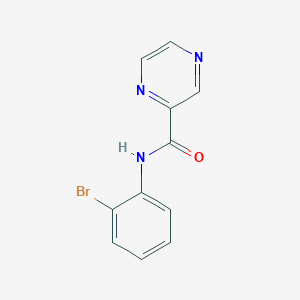![molecular formula C20H22Cl2N2O3 B5142871 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide](/img/structure/B5142871.png)
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields, including sports medicine, cancer research, and metabolic disorders. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a strong affinity for this receptor, which plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Mecanismo De Acción
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide exerts its effects by binding to and activating PPARδ, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon activation, PPARδ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences in the promoter region of target genes, leading to their transcriptional activation. This process results in increased fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, which contribute to improved endurance performance and metabolic health.
Biochemical and Physiological Effects
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide has been shown to have several biochemical and physiological effects in various tissues and organs. In skeletal muscle, this compound increases the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, leading to improved endurance performance. In adipose tissue, 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide promotes the browning of white adipose tissue and increases the expression of genes involved in thermogenesis, leading to increased energy expenditure and reduced adiposity. In liver and pancreas, this compound improves insulin sensitivity and reduces the risk of type 2 diabetes by regulating lipid metabolism and glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and specificity for PPARδ, which allows for precise modulation of target gene expression. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one of the main limitations of 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide is its relatively short half-life, which requires frequent dosing and may lead to variable results in long-term experiments. Another limitation is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
Despite the promising results obtained with 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide in various fields of research, several future directions need to be explored to fully understand its potential applications and limitations. One of the main future directions is the investigation of the long-term effects of this compound on health and performance, as well as its potential for abuse in sports. Another future direction is the development of more potent and selective PPARδ agonists, which may have fewer off-target effects and better pharmacokinetic properties. Additionally, the potential of 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide for the treatment of neurodegenerative diseases and other disorders needs to be further explored in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide involves several steps, starting from the reaction of 4-(2,4-dichlorophenoxy)butyric acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-isopropylbenzylamine to yield the desired product in high yield and purity. The synthesis of 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide has been optimized over the years, and several modifications have been made to improve the efficiency and scalability of the process.
Aplicaciones Científicas De Investigación
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide has been extensively studied for its potential applications in various fields of research. In sports medicine, this compound has been shown to enhance endurance performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis. In cancer research, 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide has been investigated for its ability to inhibit tumor growth and metastasis by suppressing angiogenesis and inflammation. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce the risk of type 2 diabetes by regulating lipid metabolism and glucose homeostasis.
Propiedades
IUPAC Name |
2-[4-(2,4-dichlorophenoxy)butanoylamino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3/c1-13(2)23-20(26)15-6-3-4-7-17(15)24-19(25)8-5-11-27-18-10-9-14(21)12-16(18)22/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQGFPGASLUEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-(propan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5142795.png)
![ethyl 7-(2,5-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5142799.png)
![2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate](/img/structure/B5142807.png)

![N-(1-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5142844.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide](/img/structure/B5142848.png)
![2,6-dimethoxy-4-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5142850.png)
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142858.png)

![ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5142875.png)
![N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate](/img/structure/B5142876.png)
![2-[(2-methoxyethyl)amino]-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5142879.png)
![4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5142887.png)